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molecular formula C13H11N3O5S B6357188 N-(3-Methyl-4-nitro-isothiazol-5-yl)-phthalamic acid methyl ester, 95% CAS No. 1628869-89-5

N-(3-Methyl-4-nitro-isothiazol-5-yl)-phthalamic acid methyl ester, 95%

Cat. No. B6357188
M. Wt: 321.31 g/mol
InChI Key: OSSFWHWIARXJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08957078B2

Procedure details

Methyl 2-((3-methyl-4-nitroisothiazol-5-yl)carbamoyl)benzoate was suspended in MeOH (30 mL), Pd/C 10% (477.1 mg, 4.483 mmol) was added and the mixture was hydrogenated at RT under 1 atm of hydrogen (balloon pressure) for 2 h. The catalyst was filtered off and the mixture was concentrated in vacuo, yielding methyl 2-((4-amino-3-methylisothiazol-5-yl)carbamoyl)benzoate. (150 mg, 100%). MS (ES+) 292.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
477.1 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([N+:7]([O-])=O)=[C:5]([NH:10][C:11]([C:13]2[CH:22]=[CH:21][CH:20]=[CH:19][C:14]=2[C:15]([O:17][CH3:18])=[O:16])=[O:12])[S:4][N:3]=1.[H][H]>CO.[Pd]>[NH2:7][C:6]1[C:2]([CH3:1])=[N:3][S:4][C:5]=1[NH:10][C:11]([C:13]1[CH:22]=[CH:21][CH:20]=[CH:19][C:14]=1[C:15]([O:17][CH3:18])=[O:16])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NSC(=C1[N+](=O)[O-])NC(=O)C1=C(C(=O)OC)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
477.1 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NSC1NC(=O)C1=C(C(=O)OC)C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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